N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Description
This compound features a unique hybrid structure combining a 1,2,4-oxadiazole ring, an azetidine (4-membered nitrogen-containing ring), and a carboxamide group substituted with a 3,4-dimethylphenyl moiety. The 1,2,4-oxadiazole ring is further substituted with a 2-methoxyphenyl group.
- 1,2,4-Oxadiazole: Known for electron-deficient properties, enabling π-π stacking and hydrogen bonding .
- Azetidine: Conformationally constrained structure, which may enhance target binding specificity compared to larger rings.
- Carboxamide: A key pharmacophore facilitating hydrogen-bond interactions with biological targets .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13-8-9-16(10-14(13)2)22-21(26)25-11-15(12-25)20-23-19(24-28-20)17-6-4-5-7-18(17)27-3/h4-10,15H,11-12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWHXARRGWRSSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving suitable amine and halide precursors.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and azetidine intermediates with the substituted phenyl groups using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound A: 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole
- Key Differences :
- Lacks the azetidine and carboxamide groups.
- Contains a nitro group (electron-withdrawing) instead of methoxy or methyl substituents.
- Biological Activity : Antimicrobial (vs. enteric pathogens).
- Synthesis : Prepared via cyclization under acidic conditions, yielding 78% purity .
Compound B: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- Key Differences :
- Replaces oxadiazole with benzimidazole and adds a propyl chain.
- Retains carboxamide but uses 3,4-dimethoxyphenyl and 4-methoxyphenyl groups.
- Biological Activity : Anticancer (mechanism unspecified).
- Synthesis : One-pot reductive cyclization using sodium dithionite (yield: 82%) .
Compound C: 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride
- Key Differences :
- Simplified structure with a methyl-oxadiazole and phenethylamine backbone.
- Lacks azetidine and dimethylphenyl groups.
- Application: Not explicitly stated, but similar oxadiazoles are explored for CNS targets.
Functional Group Analysis
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole + Azetidine | 1,2,4-Oxadiazole | Benzimidazole |
| Substituents | 2-Methoxyphenyl, 3,4-Dimethylphenyl | 4-Nitrophenyl, 4-Phenoxyphenyl | 3,4-Dimethoxyphenyl, 4-Methoxyphenyl |
| Pharmacophoric Groups | Carboxamide | None | Carboxamide |
| Molecular Weight (Da) | ~421.5 (estimated) | ~323.3 | ~463.5 |
| Synthetic Yield | Not reported | 78% | 82% |
Biological Activity
N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. The oxadiazole moiety in its structure is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.49 g/mol. Its structure includes a dimethylphenyl group and an oxadiazole ring, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often target various enzymes and pathways involved in cancer cell proliferation and apoptosis.
- Mechanisms of Action :
- Inhibition of growth factors and enzymes critical for cancer cell survival.
- Induction of apoptosis through pathways involving caspases and p53 expression.
- Interaction with nucleic acids and proteins that are pivotal in cancer progression.
2. Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research Findings
A review of literature highlights several studies focusing on the biological activities of oxadiazole derivatives:
-
Cytotoxicity Studies :
A study demonstrated that derivatives with the oxadiazole ring showed IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) . -
Molecular Docking Studies :
Molecular docking simulations have indicated strong binding affinities between the compound and targets like thymidylate synthase and HDAC, suggesting potential pathways for anticancer activity .
Case Studies
Several case studies provide insight into the efficacy of similar compounds:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | HDAC | 0.65 | MCF-7 |
| Compound B | Thymidylate Synthase | 0.75 | U-937 |
| Compound C | Apoptosis Inducer | 10.38 | MDA-MB-231 |
These studies illustrate the potential efficacy of oxadiazole derivatives in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
